Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate
Overview
Description
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.214 g/mol . This compound belongs to the class of esters and is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxyphenyl group . It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with a suitable epoxidizing agent . One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the aldehyde group, resulting in the formation of the oxirane ring . The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability . The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate involves the interaction of the oxirane ring with various molecular targets . The ring-opening reactions, catalyzed by nucleophiles, lead to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate: Similar structure but with a different position of the methoxy group on the phenyl ring.
Methyl 3-(3-Hydroxyphenyl)oxirane-2-carboxylate: Contains a hydroxyl group instead of a methoxy group.
Methyl 3-(3-Methylphenyl)oxirane-2-carboxylate: Contains a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-4-7(6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUPNYQHQNBLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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